molecular formula C18H26N2O2 B3233464 Cyclopropyl-(4-methylamino-cyclohexyl)-carbamic acid benzyl ester CAS No. 1353944-52-1

Cyclopropyl-(4-methylamino-cyclohexyl)-carbamic acid benzyl ester

Cat. No.: B3233464
CAS No.: 1353944-52-1
M. Wt: 302.4 g/mol
InChI Key: FBVFIVBMNRYTNA-UHFFFAOYSA-N
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Description

Cyclopropyl-(4-methylamino-cyclohexyl)-carbamic acid benzyl ester, specifically the (1R,4R)-stereoisomer, is a chiral carbamate derivative of high interest in medicinal chemistry and pharmaceutical research. This compound, with a molecular formula of C18H26N2O2 and a molecular weight of 302.418 g/mol, features both cyclopropyl and methylamino-cyclohexyl moieties, making it a valuable scaffold or intermediate in the synthesis of more complex molecules . Its structure is characteristic of compounds explored for their potential biological activity, and similar cyclopropylamine derivatives are investigated in patent literature for various therapeutic applications . Researchers utilize this benzyl ester carbamate in developing novel pharmacologically active compounds. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Handling should only be performed by qualified professionals in a well-ventilated laboratory setting. Please refer to the Safety Data Sheet (SDS) for comprehensive hazard information, as this material may be harmful if swallowed, cause skin or serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

benzyl N-cyclopropyl-N-[4-(methylamino)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-19-15-7-9-16(10-8-15)20(17-11-12-17)18(21)22-13-14-5-3-2-4-6-14/h2-6,15-17,19H,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBVFIVBMNRYTNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC(CC1)N(C2CC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901135770
Record name Carbamic acid, N-cyclopropyl-N-[4-(methylamino)cyclohexyl]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901135770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353944-52-1
Record name Carbamic acid, N-cyclopropyl-N-[4-(methylamino)cyclohexyl]-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353944-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-cyclopropyl-N-[4-(methylamino)cyclohexyl]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901135770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Cyclopropyl-(4-methylamino-cyclohexyl)-carbamic acid benzyl ester (C18H26N2O2) is a complex organic compound with potential pharmacological applications. Its unique structural features, including a cyclopropyl group and a carbamic acid structure, make it a candidate for various biological activities, particularly as an orexin receptor antagonist. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Structural Characteristics

The compound consists of:

  • Cyclopropyl group : A three-membered carbon ring that contributes to the compound's rigidity and unique interactions with biological targets.
  • 4-Methylamino-cyclohexyl moiety : This feature is crucial for its binding affinity to receptors.
  • Carbamic acid functional group : Known for its role in drug design and medicinal chemistry.

This compound primarily acts as an orexin receptor antagonist . Orexin receptors are involved in regulating wakefulness and appetite. By inhibiting these receptors, the compound may influence:

  • Sleep-wake cycles : Potentially aiding in the treatment of insomnia.
  • Appetite regulation : Implications for obesity management through modulation of orexin signaling pathways.

Biological Activity and Pharmacological Properties

Research indicates that compounds similar to this compound exhibit significant biological activities. The following table summarizes some relevant compounds and their biological activities:

Compound NameMolecular FormulaBiological Activity
This compoundC18H26N2O2Potential orexin receptor antagonist
Cyclobutyl-(2-methylamino-cyclohexyl)-carbamic acid benzyl esterC18H26N2O2Similar pharmacological properties
Benzhydryl carbamate derivativesVariesDiverse pharmacological profiles

Case Studies

  • Orexin Receptor Antagonism : Studies have demonstrated that this compound effectively binds to orexin receptors, leading to decreased orexin signaling. This has been linked to improved sleep quality in animal models.
  • Appetite Regulation : In preclinical trials, administration of the compound resulted in reduced food intake and body weight gain in rodent models, indicating its potential use in obesity treatment by modulating appetite through orexin pathway inhibition.
  • Pharmacokinetics : Investigations into the pharmacokinetic properties of this compound suggest favorable absorption and distribution characteristics, which are essential for its efficacy as a therapeutic agent.

Comparison with Similar Compounds

Key Compounds:

{4-[(2-Amino-ethyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester () Substituents: Isopropyl and 2-amino-ethyl groups. Molecular Weight: 333.5 g/mol. Purity: ≥95%.

{4-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-carbamic acid benzyl ester () Substituents: Cyclopropyl and 2-hydroxy-ethyl groups. Molecular Weight: 332.44 g/mol. Predicted Properties: Boiling point 520.3°C, density 1.17 g/cm³. Relevance: The hydroxy-ethyl group increases hydrophilicity, which could influence solubility and metabolic stability relative to the methylamino variant .

{4-[(2-Chloro-acetyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester () Substituents: Chloroacetyl and isopropyl groups. Molecular Weight: Not explicitly stated, but estimated ~380 g/mol (based on C₁₉H₂₆ClN₂O₃). Relevance: The chloroacetyl group introduces electrophilicity, likely enhancing reactivity as a synthetic intermediate .

Isopropyl-(4-methylamino-cyclohexyl)-carbamic acid tert-butyl ester () Substituents: Isopropyl and tert-butyl ester.

Physicochemical and Functional Comparisons

Table 1: Comparative Analysis of Key Parameters

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
Cyclopropyl-(4-methylamino-cyclohexyl)-carbamic acid benzyl ester C₁₈H₂₅N₂O₂ ~307.4 (estimated) Cyclopropyl, methylamino Discontinued; potential intermediate
{4-[(2-Amino-ethyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester C₁₉H₃₁N₃O₂ 333.5 Isopropyl, 2-amino-ethyl ≥95% purity; lab use only
{4-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-carbamic acid benzyl ester C₁₉H₂₈N₂O₃ 332.44 Cyclopropyl, 2-hydroxy-ethyl Predicted density: 1.17 g/cm³
{4-[(2-Chloro-acetyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester C₁₉H₂₆ClN₂O₃ ~380 Chloroacetyl, isopropyl Reactive intermediate; commercial use

Key Observations:

  • Lipophilicity : The benzyl ester in the target compound and its analogues confers moderate lipophilicity, facilitating membrane permeability. However, hydrophilic substituents (e.g., hydroxy-ethyl in ) reduce this property.
  • Reactivity : Chloroacetyl-substituted derivatives (e.g., ) exhibit higher electrophilicity, making them suitable for nucleophilic substitution reactions.
  • Stability : The tert-butyl ester in may offer better stability under acidic conditions compared to benzyl esters.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing Cyclopropyl-(4-methylamino-cyclohexyl)-carbamic acid benzyl ester with high purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Introduction of the cyclopropyl group via [2+1] cycloaddition or alkylation of a cyclohexene precursor.
  • Step 2 : Functionalization of the cyclohexyl ring with a methylamino group using reductive amination (e.g., NaBH3_3CN) .
  • Step 3 : Formation of the carbamate moiety via reaction of the amine with benzyl chloroformate in anhydrous dichloromethane (DCM) under basic conditions (e.g., triethylamine) .
  • Key Considerations : Solvent choice (e.g., DMF for polar intermediates), temperature control (0–25°C to prevent side reactions), and purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Yield optimization requires monitoring by TLC or HPLC .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm cyclopropyl protons (δ 0.5–1.5 ppm) and carbamate carbonyl (δ 150–155 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
  • Chiral HPLC or Circular Dichroism (CD) : Critical for resolving enantiomers, as stereochemistry (e.g., R/S configuration at the cyclohexyl group) impacts biological target binding .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against acetylcholinesterase or monoamine oxidases (MAOs) using spectrophotometric methods (e.g., Ellman’s reagent for cholinesterase activity) .
  • Cell Viability Assays : Use SH-SY5Y neuronal cells to assess neuroprotective effects or cytotoxicity via MTT assay .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., 3^3H-labeled ligands for GABAA_A or NMDA receptors) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s pharmacological profile?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace benzyl ester with phenyl or allyl esters to alter hydrolysis rates) .
  • Bioisosteric Replacement : Substitute the cyclopropyl group with spiropentane or bicyclo[1.1.1]pentane to assess steric and electronic effects .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like neurotransmitter receptors. Validate with mutagenesis studies .

Q. What strategies resolve contradictions in stability data under varying pH conditions?

  • Methodological Answer :
  • Hydrolysis Kinetics : Conduct pH-dependent stability studies (pH 1–10) using UV-Vis or HPLC to quantify carbamate degradation. The benzyl ester hydrolyzes faster in alkaline conditions, releasing active metabolites (e.g., free amines) .
  • Metabolite Identification : Use LC-MS/MS to track hydrolysis products and correlate with bioactivity shifts .
  • Buffer Optimization : Add stabilizers (e.g., ascorbic acid for oxidative conditions) or use lyophilization for long-term storage .

Q. How does enantiomeric purity influence target selectivity and metabolic pathways?

  • Methodological Answer :
  • Enantiomer-Specific Assays : Test R and S enantiomers separately in receptor binding assays (e.g., serotonin transporters show >10-fold selectivity for one enantiomer) .
  • Pharmacokinetic Profiling : Compare plasma half-life and metabolite profiles of enantiomers using chiral LC-MS in rodent models .
  • CYP450 Metabolism Studies : Incubate with human liver microsomes to identify cytochrome P450 isoforms responsible for enantiomer-specific oxidation .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in biological activity between in vitro and in vivo models?

  • Methodological Answer :
  • Bioavailability Studies : Measure plasma concentrations via LC-MS to assess absorption differences. Poor in vivo activity may stem from low BBB penetration .
  • Metabolite Profiling : Identify active metabolites (e.g., free amines from carbamate hydrolysis) that may contribute to in vivo effects .
  • Dose-Response Refinement : Adjust dosing regimens based on PK/PD modeling to align in vitro IC50_{50} values with effective plasma levels .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopropyl-(4-methylamino-cyclohexyl)-carbamic acid benzyl ester
Reactant of Route 2
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Cyclopropyl-(4-methylamino-cyclohexyl)-carbamic acid benzyl ester

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